2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide
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Overview
Description
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a complex organic compound with a molecular formula of C24H20N4O4S . This compound features a triazole ring, a furan ring, and a dibenzofuran moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, which is then functionalized with an allyl group and a furan ring Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include various substituted triazole and furan derivatives.
Scientific Research Applications
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The furan and dibenzofuran moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- **2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide
These compounds share similar structural features, such as the triazole and furan rings, but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of the allyl group, furan ring, and dibenzofuran moiety in 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide makes it distinct and potentially more versatile in various applications .
Biological Activity
The compound 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its antimicrobial and anticancer properties.
Molecular Formula and Structure
- Molecular Formula : C21H17N7O2S
- Molar Mass : 431.47 g/mol
The structure features a triazole ring, an allyl group, and a methoxydibenzo furan moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The results indicate significant activity comparable to standard antibiotics.
Testing Methodology
Antimicrobial activity was assessed using the tube dilution method against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
Results Summary
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/ml |
Bacillus subtilis | 40 µg/ml |
Escherichia coli | 60 µg/ml |
Candida albicans | 70 µg/ml |
Aspergillus niger | 80 µg/ml |
These findings suggest that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines through the MTT assay. The study focused on its effects on:
- Human colon cancer cells (HCT116)
- Mouse monocyte macrophage leukaemic cells (RAW 264.7)
Results Summary
Cell Line | IC50 (µM) |
---|---|
HCT116 | 25 |
RAW 264.7 | 30 |
The results indicate that the compound exhibits significant cytotoxicity against both cancer cell lines, with lower IC50 values indicating higher potency.
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. The docking simulations revealed strong binding affinities with:
- DNA gyrase (a target for antibacterial agents)
- Tubulin (a target for anticancer drugs)
This suggests that the compound may exert its effects through multiple pathways, enhancing its therapeutic potential.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including this compound, demonstrating effective antimicrobial activity comparable to standard treatments .
- Anticancer Evaluation : Research published in Pharmaceutical Biology reported on the anticancer activity of triazole derivatives, noting that compounds similar to this one showed promising results against various cancer cell lines .
- Mechanistic Studies : A comprehensive review in Current Medicinal Chemistry discussed the role of triazole compounds in drug design, emphasizing their ability to interact with multiple biological targets .
Properties
CAS No. |
573698-36-9 |
---|---|
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H20N4O4S/c1-3-10-28-23(19-9-6-11-31-19)26-27-24(28)33-14-22(29)25-17-13-20-16(12-21(17)30-2)15-7-4-5-8-18(15)32-20/h3-9,11-13H,1,10,14H2,2H3,(H,25,29) |
InChI Key |
BGXGIIANUMAXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CO5 |
Origin of Product |
United States |
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